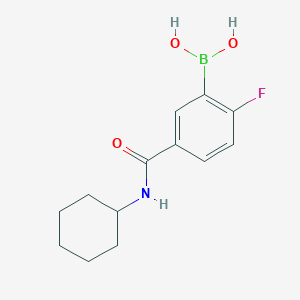

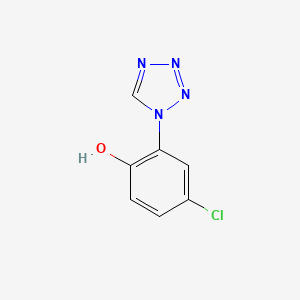

4-chloro-2-(1H-tetrazol-1-yl)phenol

説明

4-Chloro-2-(1H-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H5ClN4O . It has an average mass of 196.594 Da and a monoisotopic mass of 196.015182 Da .

Synthesis Analysis

The synthesis of 4-Chloro-2-(1H-tetrazol-1-yl)phenol can be achieved by the reaction of equimolar ratios of 1-phenyl-1H-tetrazole-5-amine and 5-chlorosalicylaldehyde . The mixture is dissolved in methanol and refluxed for 3-4 hours at 60˚C - 70˚C . The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) .Molecular Structure Analysis

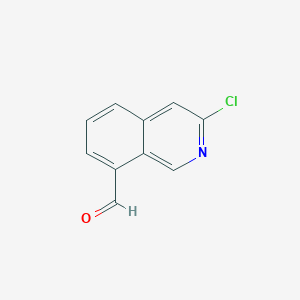

The molecular structure of 4-Chloro-2-(1H-tetrazol-1-yl)phenol consists of a phenol group attached to a tetrazole ring via a chlorine atom . The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis

4-Chloro-2-(1H-tetrazol-1-yl)phenol is a solid compound . It has a boiling point of 370.2°C at 760 mmHg . It is stored in an inert atmosphere at 2-8°C .科学的研究の応用

Click Chemistry and Molecular Docking

4-chloro-2-(1H-tetrazol-1-yl)phenol: plays a significant role in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The tetrazole moiety is particularly useful in molecular docking studies due to its ability to mimic the electron distribution and hydrogen bonding typically seen in biological systems . This makes it valuable for drug discovery, where it can be used to predict the interaction between drugs and their protein targets.

Synthesis of Bioactive Molecules

The tetrazole ring in 4-chloro-2-(tetrazol-1-yl)phenol is a bioisostere for the carboxylic acid group, which means it can mimic the properties of carboxylic acids in biological systems without the same metabolic pathways . This characteristic is exploited in the synthesis of various bioactive molecules, including those with antibacterial, antifungal, and antitumor properties .

Anticonvulsant Activity

Compounds containing the tetrazole group have been studied for their potential anticonvulsant activity. The presence of the tetrazole ring can contribute to the efficacy of these compounds in preventing seizures, making 4-chloro-2-(1H-tetrazol-1-yl)phenol a candidate for the development of new anticonvulsant drugs .

Development of Imaging Agents

The electron-rich nature of the tetrazole ring allows 4-chloro-2-(1H-tetrazol-1-yl)phenol to form stable complexes with various metals. These complexes can be used as imaging agents in medical diagnostics, particularly in techniques like MRI and PET scans, where they can help in the visualization of biological processes .

Agricultural Chemical Research

Tetrazoles are known to exhibit growth-modulating properties in plants. As such, derivatives of 4-chloro-2-(1H-tetrazol-1-yl)phenol could be synthesized and evaluated as potential growth hormones or herbicides, contributing to agricultural chemical research .

Material Science Applications

Due to its ability to form stable metal complexes, 4-chloro-2-(1H-tetrazol-1-yl)phenol can be used in material science for the development of new materials. These materials can have applications in electronics, photonics, and as catalysts in various chemical reactions .

Safety and Hazards

The safety information for 4-Chloro-2-(1H-tetrazol-1-yl)phenol indicates that it is a dangerous compound . It has hazard statements H315-H319-H228, which means it causes skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

4-chloro-2-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-5-1-2-7(13)6(3-5)12-4-9-10-11-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUCAZNPASMNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(1H-tetrazol-1-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)

![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)

![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)